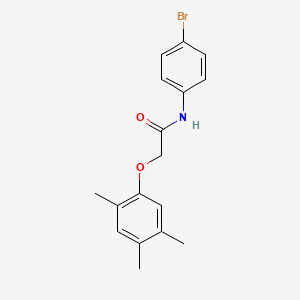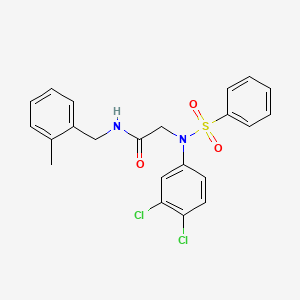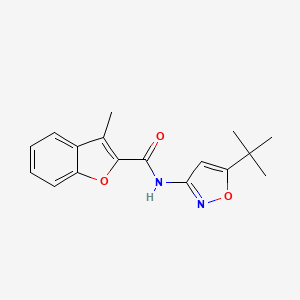
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves its interaction with specific ion channels and receptors in the body. N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to bind to the TRPM8 ion channel, which is involved in various physiological processes, including pain sensation and thermoregulation. N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to interact with the androgen receptor, which is involved in the development and progression of prostate cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, inhibition of cancer cell growth, and regulation of androgen receptor signaling. Additionally, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its high purity levels, which ensure accurate and reproducible results. Additionally, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of using N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, including the development of new treatments for neurological disorders, cancer, and pain. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide and its potential interactions with other ion channels and receptors in the body. Furthermore, the development of new synthesis methods for N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide could improve its availability and reduce the cost of research.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves the reaction of 4-bromoaniline with 2,4,5-trimethylphenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. This method has been optimized to produce high yields of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide with purity levels suitable for scientific research applications.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to modulate the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In cancer research, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been used in drug discovery as a tool for identifying new drug targets and screening potential drug candidates.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-13(3)16(9-12(11)2)21-10-17(20)19-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWLULIOFGCXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034795.png)

![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5034814.png)
![ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5034819.png)
![1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5034832.png)

![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)


![7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5034875.png)
![3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5034880.png)
![5-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5034891.png)
